

# Application Notes and Protocols for Ternatin B in Functional Foods and Nutraceuticals

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ternatin B** is a polyacylated anthocyanin derived from the petals of the butterfly pea flower (Clitoria ternatea). As a member of the ternatin family of compounds, it is responsible for the flower's vibrant blue hue. Beyond its function as a natural colorant, **Ternatin B** has garnered significant interest for its potential applications in functional foods and nutraceuticals. This is attributed to its notable biological activities, including anti-inflammatory and anti-obesity effects, underpinned by its antioxidant properties. These application notes provide a comprehensive overview of **Ternatin B**'s potential uses, detailed experimental protocols, and quantitative data to support further research and development.

## Biofunctional Properties of Ternatin B Anti-inflammatory Activity

**Ternatin B**, along with other ternatin anthocyanins, exhibits potent anti-inflammatory properties. The primary mechanism involves the inhibition of the NF-κB (nuclear factor kappalight-chain-enhancer of activated B cells) signaling pathway.[1][2] In response to inflammatory stimuli such as lipopolysaccharides (LPS), ternatins impede the nuclear translocation of NF-κB. This, in turn, suppresses the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) production.[1][2]



### **Anti-Obesity Effects**

Extracts from Clitoria ternatea flowers, rich in ternatins like **Ternatin B**, have demonstrated significant anti-obesity potential. The underlying mechanism involves the modulation of adipogenesis and lipid metabolism. **Ternatin B** has been shown to inhibit the differentiation of pre-adipocytes into mature fat cells by downregulating the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[3] Furthermore, these extracts can increase lipolysis, the breakdown of stored fats.[3] It is crucial to distinguish the anthocyanin **Ternatin B** from the similarly named cyclic peptide "(-)-ternatin," which also shows anti-adipogenic properties but through a different mechanism involving the reduction of SREBP-1c expression.

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the bioavailability and stability of **Ternatin B** and associated compounds from Clitoria ternatea.

Table 1: Bioavailability of Ternatins in Rats

Compound	Cmax (µM)	Tmax (min)	AUC <sub>0-8</sub> (μM·min)
Ternatin A1	0.012 ± 0.003	15	0.73 ± 0.15
Ternatin A2	0.009 ± 0.002	15	0.54 ± 0.11
Ternatin B1	0.015 ± 0.004	15	0.92 ± 0.23
Ternatin B2	0.021 ± 0.005	15	1.28 ± 0.32
Ternatin D1	0.018 ± 0.004	30	1.10 ± 0.27
Ternatin D2	0.016 ± 0.004	30	0.98 ± 0.24

Data adapted from studies on the oral administration of Clitoria ternatea petal extract in rats.

Table 2: Stability of Clitoria ternatea Anthocyanins under Various Conditions



Condition	Parameter	Value	Stability
рН	3.2 - 5.2	Intense Blue Color	Good
< 3.2	Red Color	Stable	
> 8.2	Green-Yellow	Less Stable	
Temperature	4°C	Absorbance Decay (27 days)	~5%
25°C	Absorbance Decay (27 days)	~33%	
50°C	Absorbance Decay (27 days)	~64%	_
70°C	Degradation Rate	Increased	-
Light	Photostability	-	Less Stable

Data indicates that ternatins are most stable at slightly acidic to neutral pH and at lower temperatures.[4][5]

## **Experimental Protocols**

## **Extraction of Ternatin B from Clitoria ternatea Flowers**

This protocol describes a standard method for the extraction of ternatins from dried butterfly pea flowers.

#### Materials:

- Dried Clitoria ternatea flower petals
- 70% Ethanol (v/v) in distilled water
- Waring blender or equivalent
- Stir plate and magnetic stir bar



- Centrifuge and centrifuge tubes
- Rotary evaporator
- Whatman No. 1 filter paper

#### Procedure:

- Grind the dried flower petals into a fine powder using a blender.
- Weigh the powdered plant material and place it in a beaker.
- Add 70% ethanol at a 1:10 solid-to-solvent ratio (w/v).
- Stir the mixture on a stir plate at room temperature for 4 hours.
- Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.
- Collect the filtrate and centrifuge at 4000 rpm for 15 minutes to remove any remaining fine particles.
- Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C until the ethanol is completely removed.
- The resulting aqueous extract can be freeze-dried for long-term storage or used directly for purification.

## **Purification of Ternatin B by Column Chromatography**

This protocol provides a general method for the purification of **Ternatin B** from the crude extract.

#### Materials:

- Crude Clitoria ternatea extract
- Amberlite XAD-16 resin (or equivalent C18 resin)



- Glass chromatography column
- Distilled water
- Methanol (various concentrations)
- Fraction collector

#### Procedure:

- Pack a glass chromatography column with Amberlite XAD-16 resin and equilibrate the column with distilled water.
- Dissolve the crude extract in a minimal amount of distilled water.
- Load the dissolved extract onto the column.
- Wash the column with distilled water to remove sugars and other highly polar compounds.
- Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
- Collect fractions using a fraction collector and monitor the elution of ternatins by UV-Vis spectrophotometry at approximately 570 nm.
- Pool the fractions containing Ternatin B (identification can be confirmed by HPLC-MS).
- Concentrate the purified fraction using a rotary evaporator.

## Quantification of Ternatin B using HPLC

This protocol outlines a method for the quantitative analysis of **Ternatin B** in extracts or functional food matrices.[6]

#### Materials:

- Purified **Ternatin B** standard
- Ternatin B-containing extract or food product



- · HPLC system with a DAD or UV-Vis detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Syringe filters (0.45 μm)

#### Procedure:

- Sample Preparation:
  - For liquid samples (e.g., beverages), filter through a 0.45 μm syringe filter.
  - For solid or semi-solid samples, perform a suitable extraction (e.g., with 70% ethanol), centrifuge, and filter the supernatant.
- Standard Preparation: Prepare a series of standard solutions of purified Ternatin B of known concentrations.
- HPLC Conditions:
  - Flow rate: 1.0 mL/min
  - Injection volume: 20 μL
  - Detection wavelength: 570 nm
  - Gradient Elution:
    - 0-5 min: 10% B
    - 5-20 min: 10-30% B
    - 20-25 min: 30-50% B
    - 25-30 min: 50-10% B (return to initial conditions)



- 30-35 min: 10% B (equilibration)
- Quantification: Construct a calibration curve by plotting the peak area of the Ternatin B
  standard against its concentration. Determine the concentration of Ternatin B in the sample
  by comparing its peak area to the calibration curve.

# Visualizations Signaling Pathways and Workflows

Caption: Anti-inflammatory signaling pathway of **Ternatin B**.

Caption: Anti-obesity mechanism of **Ternatin B** in adipocytes.

Caption: Experimental workflow for Ternatin B.

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